Reldesemtiv

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reldesemtiv is a small molecule, fast skeletal muscle troponin activator that sensitizes the sarcomere to calcium, leading to increased muscle force in response to sub-tetanic nerve stimulation . It is primarily being investigated for its potential to treat conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis and spinal muscular atrophy .

作用机制

生化分析

Biochemical Properties

Reldesemtiv interacts with the fast skeletal muscle troponin complex, increasing its affinity for calcium . This amplifies the muscle cell response to neural input, leading to increased force production at submaximal muscle stimulation frequencies . The binding of this compound possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Cellular Effects

This compound has been shown to have a calcium-sensitizing effect and to increase skeletal muscle force in response to nerve stimulation . It also potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Molecular Mechanism

This compound exerts its effects at the molecular level through a selective interaction with the fast skeletal muscle troponin complex . This interaction increases the complex’s affinity for calcium, amplifying the muscle cell response to neural input . The binding of this compound possibly potentiates troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .

Temporal Effects in Laboratory Settings

In a phase 2, double-blind, placebo-controlled study, the effects of oral this compound were evaluated in patients with spinal muscular atrophy . Changes from baseline to weeks 4 and 8 were determined, and this compound demonstrated increased muscle force generation .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it plays a role in the calcium signaling pathway .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues were not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is transported to the sites where this complex is located .

Subcellular Localization

The specific subcellular localization of this compound was not found in the search results. Given its interaction with the fast skeletal muscle troponin complex, it is likely that it is localized to the sites where this complex is located .

准备方法

瑞德西美替夫的合成涉及对高通量筛选命中物的基于性质的优化,以提高游离暴露和体内肌肉激活效力 . 具体的合成路线和反应条件是专有的,没有公开披露细节。 开发过程通常涉及化学反应、纯化和表征的多个步骤,以确保所需的药理特性 .

化学反应分析

瑞德西美替夫会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等试剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等试剂。

取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

科学研究应用

瑞德西美替夫在科学研究中有多种应用,包括:

相似化合物的比较

属性

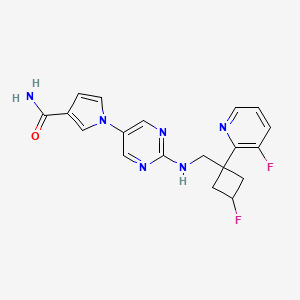

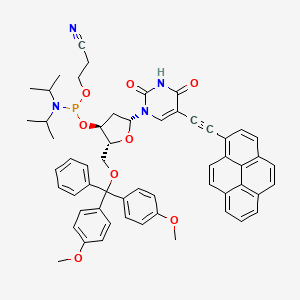

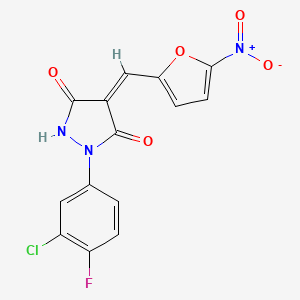

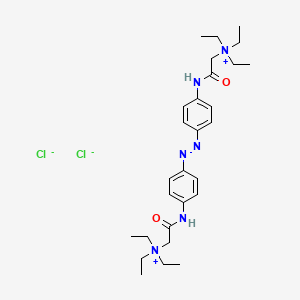

IUPAC Name |

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWPWOCXGARRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345410-31-2 |

Source

|

| Record name | Reldesemtiv [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reldesemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELDESEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)